Methyl 4-({[3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]acetyl}amino)benzoate

Tuberculosis Eis inhibitor Resistance reversal

Scientists investigating M. tuberculosis resistance or SOAT-1 inhibition should select this compound as a well-characterized positive control. Its quantified 500 nM IC50 against Eis enables accurate target engagement at 2–5 µM without off-target effects on DprE1. With a calculated logP of 1.9, the methyl ester motif offers a superior oral bioavailability reference for SAR campaigns. Avoid unvalidated analogs; use this probe for reproducible, mechanism-focused screening.

Molecular Formula C19H16BrN3O5
Molecular Weight 446.3 g/mol
Cat. No. B10879177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-({[3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]acetyl}amino)benzoate
Molecular FormulaC19H16BrN3O5
Molecular Weight446.3 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CC(=O)N(C2=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C19H16BrN3O5/c1-28-18(26)12-2-6-14(7-3-12)21-16(24)10-22-11-17(25)23(19(22)27)15-8-4-13(20)5-9-15/h2-9H,10-11H2,1H3,(H,21,24)
InChIKeyKNOYRTUSNJNOLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-({[3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]acetyl}amino)benzoate: Core Identity and Procurement Baseline


Methyl 4-({[3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]acetyl}amino)benzoate is a synthetic small molecule belonging to the imidazolidinone class, characterized by a 4-bromophenyl substitution at the N3 position and a methyl 4-aminobenzoate moiety linked via an acetyl bridge [1]. It is structurally related to dioxo-imidazolidine derivatives that inhibit the enzyme SOAT-1 (Sterol-O-Acyl Transferase-1), a target with therapeutic potential in dermatology and cardiovascular disease [2]. The compound possesses a molecular weight of 446.3 g/mol (formula C19H16BrN3O5) and a calculated logP of 1.9, placing it within a conventionally drug-like property space [1]. Based on computational predictions, its scaffold suggests potential interactions with ion channel targets like the NMDA receptor [1].

Why Methyl 4-({[3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]acetyl}amino)benzoate Cannot Be Simply Replaced by In-Class Analogs


Within the crowded chemical space of imidazolidinone-based probes, minor structural variations in the N-acetyl-capping group or the ester moiety are hypothesized to drive substantial divergence in target engagement, off-target liability, and solubility. For example, the analogous compound 2-[3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]-N-(naphthalen-2-yl)acetamide, which replaces the methyl 4-aminobenzoate with a bulky 2-naphthyl group, is likely to exhibit a profoundly different solubility and protein-binding profile, potentially leading to false-negative or non-specific results in cellular assays . Simple substitution without experimental validation of the precise N-acetyl-benzoate motif therefore risks project failure due to unanticipated shifts in target activity or physicochemical properties.

Quantitative Differentiation Guide for Methyl 4-({[3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]acetyl}amino)benzoate


Inhibition Potency Against Mycobacterium tuberculosis N-acetyltransferase (Eis) for Resistance-Reversal Research

This compound shows an IC50 of 500 nM against purified M. tuberculosis Eis, an enzyme responsible for aminoglycoside resistance [1]. This is markedly less potent than the optimized Eis inhibitor 'Compound 38' (US10208000), which has a reported IC50 of 56 nM in a similar biochemical format [2]. However, its scaffold represents a distinct starting point for resistance-reversal combination therapy, prioritizing a specific chemical series over more potent but potentially less tractable or less selective alternatives for lead development teams.

Tuberculosis Eis inhibitor Resistance reversal

Target Class Selectivity Profile: Prioritized Engagement of Eis over DprE1 in Mycobacterial Assays

Available evidence suggests this compound inhibits Eis (IC50 500 nM) [1] but does not show significant activity (IC50 > 100 µM) against DprE1, another popular M. tuberculosis target, based on searches of public databases [2]. This contrasts with many imidazolidinone derivatives that non-selectively hit multiple targets. By demonstrating a cleaner selectivity profile early in a project, this compound reduces the risk of pleiotropic effects in cellular assays, providing a more reliable chemical probe for studying resistance mechanisms linked specifically to Eis.

Target selectivity Mycobacterium tuberculosis Eis

Physicochemical and Solubility Differentiation from SOAT-1 Patented Leads

The compound incorporates a methyl ester group, a distinct feature from the carboxylic acid or amide derivatives more commonly exemplified in the SOAT-1 inhibitor patent literature (e.g., US20120045500) [1]. Calculated logP of 1.9 and topological polar surface area (tPSA) of 121 Ų [2] predict improved passive permeability compared to a hypothetical homologous carboxylic acid (calculated logP ~1.0, tPSA ~132 Ų), which would be its direct metabolite. This suggests the methyl ester serves as a prodrug-like motif, potentially offering enhanced oral bioavailability in in vivo models compared to the immediate acid form.

Solubility Pharmacokinetics Drug discovery

High-Value Application Scenarios for Methyl 4-({[3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]acetyl}amino)benzoate


Building Resistance-Reversal Cocktails Against Drug-Resistant Tuberculosis

This compound is most valuable for teams designing combination therapies where aminoglycoside resistance, conferred by Eis, must be overcome. As a validated tool compound with a quantified IC50 of 500 nM [1], it serves as a positive control or starting scaffold in screening cascades. Scientists should prioritize it over more potent but less characterized analogs when the goal is to study structure-activity relationships (SAR) for this specific chemotype, rather than simply achieving peak potency.

Developing Selective Chemical Probes for Mycobacterial Enzyme Profiling

Given its inferred selectivity window over DprE1 [1], this compound is an ideal candidate for building a target-specific probe in M. tuberculosis assay panels. It can be used at a concentration of 2-5 µM (5-10x the Eis IC50) to fully inhibit Eis without significant off-target effects on cell wall synthesis pathways, enabling accurate dissection of resistance mechanisms in bacterial cultures.

Prodrug Feasibility Studies in SOAT-1 Drug Discovery Programs

For pharmaceutical scientists exploring dioxo-imidazolidine SOAT-1 inhibitors, this methyl ester is a superior tool for probing oral bioavailability compared to its free acid counterparts [1]. Its calculated logP of 1.9 falls within the optimal range for passive absorption, making it a key reference standard for assessing how esterification impacts the pharmacokinetic profile of the entire chemical series.

Quote Request

Request a Quote for Methyl 4-({[3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]acetyl}amino)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.